molecular formula C8H6FNO4 B1450528 1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone CAS No. 1613720-24-3

1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone

Cat. No. B1450528
CAS RN: 1613720-24-3
M. Wt: 199.14 g/mol
InChI Key: XAENEUADCLBGHZ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone, also known as 2-fluoro-4-hydroxy-5-nitrophenyl ethanone, is a synthetic organic compound that has a wide range of applications in scientific research. It is a small molecule that is composed of a phenyl ring and an ethanone group. It has a molecular weight of 193.1 g/mol and a melting point of 197-198 °C. This compound has been studied for its wide range of applications, from biochemical and physiological effects to its synthesis and use in laboratory experiments.

Scientific Research Applications

1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone has been studied for its potential applications in scientific research. It has been used as a substrate for the preparation of various compounds, including amino acids, peptides, and other biologically active compounds. It has also been used to study the mechanism of action of various enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, it has been used as a model compound for the study of the structure-activity relationships of various drug molecules.

Mechanism of Action

The mechanism of action of 1-(1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanoneydroxy-5-nitro-phenyl)-ethanone is not fully understood. However, it is believed that the compound acts as a substrate for various enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, the compound has been shown to be a substrate for various metabolic pathways, including the cytochrome P450-mediated metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanoneydroxy-5-nitro-phenyl)-ethanone have not been extensively studied. However, the compound has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes. Additionally, the compound has been shown to have an inhibitory effect on the activity of glutathione S-transferase.

Advantages and Limitations for Lab Experiments

1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanone has several advantages for use in laboratory experiments. The compound is relatively inexpensive, and it is easy to synthesize. Additionally, the compound is stable at room temperature and is soluble in a variety of organic solvents. The main limitation of this compound is that it may be toxic if ingested. Therefore, it should be handled with caution and should be used in a well-ventilated area.

Future Directions

There are several potential future directions for the study of 1-(1-(2-Fluoro-4-hydroxy-5-nitro-phenyl)-ethanoneydroxy-5-nitro-phenyl)-ethanone. The compound could be further studied for its potential applications in drug discovery and development. Additionally, the compound could be used as a tool to study the structure-activity relationships of various drug molecules. Additionally, the compound could be used to study the mechanism of action of various enzymes, such as cytochrome P450 and glutathione S-transferase. Finally, the compound could be studied for its potential biochemical and physiological effects.

properties

IUPAC Name

1-(2-fluoro-4-hydroxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4(11)5-2-7(10(13)14)8(12)3-6(5)9/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAENEUADCLBGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-(2-fluoro-4-hydroxy-phenyl)-ethanone (Alfa, 5 g, 32.5 mmol) in concentrated sulfuric acid (50 mL) at −5° C. was added KNO3 (3.29 g, 32.6 mmol) and the reaction mixture was stirred for 3 h. The reaction mixture was poured into ice water (500 mL) carefully and the aqueous solution was extracted with EtOAc (3×150 mL). The combined organic phase was washed with brine (100 mL), dried over anhydrous Na2SO4 and filtered. The filtrate was evaporated in vacuo and the residue was purified by column chromatography on silica gel (eluting with 2-10% EtOAc in petroleum ether) to give 1-(2-fluoro-4-hydroxy-5-nitro-phenyl)-ethanone as yellow solid (4.59 g, 71%). 1H NMR (CDCl3, 400 MHz): δ 10.95 (s, 1H), 8.79 (d, J=7.2 Hz, 1H), 6.92 (d, J=11.2 Hz, 1H), 2.63 (d, J=5.2 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.29 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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